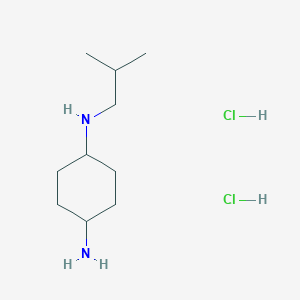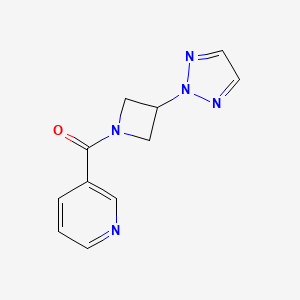
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Triazole derivatives, including those structurally related to the compound , have been investigated for their corrosion inhibition properties on mild steel in acidic mediums. The studies reveal that these compounds can effectively protect mild steel from corrosion by adsorbing onto the surface through interactions with iron atoms, showcasing the potential of triazole-based compounds in corrosion protection applications (Corrosion Science, 2017).
Organic Synthesis and Catalysis
Research has also highlighted the role of compounds with triazole and azetidine units in facilitating organic synthesis reactions. For instance, they can participate in cycloaddition reactions, a key step in the synthesis of various heterocyclic compounds, suggesting their utility in expanding the toolkit for organic synthesis and the creation of novel compounds with potential biological activities (Journal of The Chemical Society-Perkin Transactions 1, 2002).
Antimicrobial and Biological Activities
Several studies have explored the antimicrobial and biological activities of triazole derivatives. These compounds exhibit a range of activities against bacteria and fungi, indicating their potential as lead compounds for the development of new antimicrobial agents. The diversity in their biological activities also points towards their potential in plant growth regulation and as antitumor antibiotics (Medicinal Chemistry Research, 2011).
Material Science and Ligand Development
In material science, triazole and azetidine-containing compounds have been utilized as ligands in the development of novel coordination polymers and complexes. These materials have interesting properties and potential applications in catalysis, light-emitting devices, and as sensors, underscoring the versatility of these compounds in creating functional materials (Crystal Growth & Design, 2007).
Propiedades
IUPAC Name |
pyridin-3-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c17-11(9-2-1-3-12-6-9)15-7-10(8-15)16-13-4-5-14-16/h1-6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQPJZNEVDKXEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CC=C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

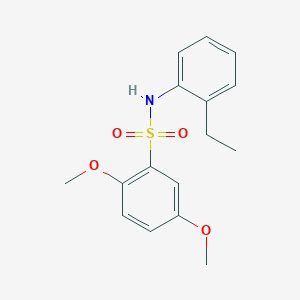
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2829103.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethylpropanamide](/img/structure/B2829105.png)
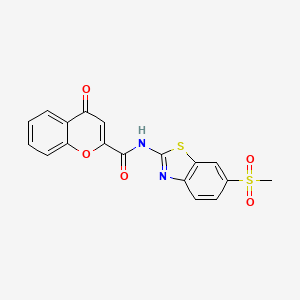
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide](/img/no-structure.png)
![2-(4-ethoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2829111.png)

![1,3-Dimethylspiro[6,7-dihydro-5H-indole-4,2'-oxirane]](/img/structure/B2829115.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829116.png)
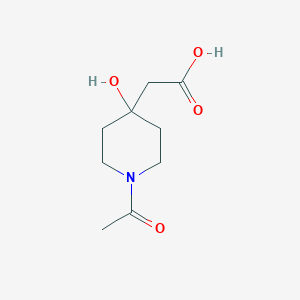
![2-Chloro-1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2829119.png)
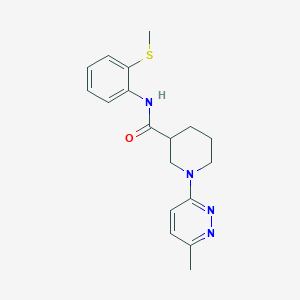
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide](/img/structure/B2829121.png)
